Buprenorphine hydrochloride is a semi-synthetic opioid derived from thebaine, primarily used in medical settings for pain management and as part of treatment protocols for opioid dependence. Classified as a Schedule III controlled substance, it exhibits unique pharmacological properties, including partial agonism at the mu-opioid receptor, making it effective for pain relief while minimizing the risk of addiction compared to full agonists like morphine. The compound is recognized for its analgesic potency, estimated to be 25 to 40 times stronger than morphine .
Buprenorphine is synthesized from thebaine, a natural alkaloid found in opium poppy. It is classified under the category of semisynthetic opioids. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various pharmaceutical formulations . Buprenorphine's chemical structure is defined by its complex morphinan core with specific modifications that confer its unique properties.
The synthesis of buprenorphine hydrochloride involves several key steps:
This method allows for high yields and reduced reaction times under moderate conditions, making it economically favorable compared to traditional synthesis routes.
Buprenorphine hydrochloride has a molecular formula of with a molecular weight of approximately 504.1 g/mol (hydrochloride salt). The structural formula features a complex arrangement characteristic of morphinans:
The compound's three-dimensional structure includes multiple stereocenters, contributing to its pharmacological activity.
Buprenorphine hydrochloride can participate in various chemical reactions:
These reactions are crucial for both its synthesis and potential modifications for therapeutic applications.
Buprenorphine acts primarily as a partial agonist at the mu-opioid receptor while also exhibiting antagonist properties at the kappa-opioid receptor. This dual action contributes to its effectiveness in pain management without the full risks associated with stronger opioids:
This mechanism underlies its application in treating opioid dependence by mitigating withdrawal symptoms while reducing cravings.
These properties influence both its formulation in pharmaceutical products and its storage requirements.
Buprenorphine hydrochloride is utilized extensively in clinical settings:
Buprenorphine hydrochloride (C₂₉H₄₁NO₄·HCl) is synthesized via multistep modification of thebaine, an opium poppy (Papaver somniferum) alkaloid. The core industrial process involves:
Table 1: Key Intermediates in Buprenorphine Hydrochloride Synthesis
Intermediate | Chemical Transformation | Role in Synthesis |
---|---|---|
Thebaine | Starting material | Sourced from P. somniferum resin |
Oripavine | O-Demethylation | Enables Diels-Alder cyclization |
6,14-endo-Etheno adduct | Diels-Alder with MVK | Establishes C6-C14 bridge rigidity |
N-CPM-northebaine | N-Alkylation with cyclopropylmethyl | Confers high μ-receptor affinity |
Thebaine-derived intermediates dictate pharmacological efficiency:
Buprenorphine’s bioactivity stems from its differential engagement of opioid receptors:
Structural moieties fine-tune receptor binding and functional selectivity:
Table 2: Structure-Activity Relationships of Buprenorphine Moieties
Structural Feature | Receptor Interaction | Pharmacological Consequence |
---|---|---|
N-Cyclopropylmethyl | Van der Waals contact with TM3 | High MOR affinity; slow dissociation |
C7 α-Hydroxy-1,1-dimethyl | H-bond with His297 | Partial agonism; metabolic stability |
C3 Phenolic hydroxyl | Ionic bond with Asp114 | Anchor point for receptor binding |
6,14-endo-Etheno bridge | Rigidifies C-ring conformation | κ-receptor antagonism |
Buprenorphine undergoes hepatic metabolism via:
Distribution is governed by physicochemical properties:
Table 3: Pharmacokinetic Properties of Buprenorphine and Metabolites
Parameter | Buprenorphine | Norbuprenorphine | Buprenorphine-3-glucuronide |
---|---|---|---|
Plasma t₁/₂ (h) | 25–70 | 2–5 | 3–6 |
Vd (L/kg) | 2.5 | 0.8 | 0.3 |
CYP Involvement | 3A4 (major), 2C8 | None | None |
UGT Involvement | 1A1, 2B7 | 1A1, 2B7 | – |
Receptor Activity | Partial μ-agonist | Full μ-agonist | Inactive |
Compound Names Mentioned:Buprenorphine hydrochloride, Thebaine, Oripavine, Norbuprenorphine, Hydroxybuprenorphine, Buprenorphine-3-glucuronide, Cyclopropylmethyl bromide, 6,14-endo-Ethenotetrahydrooripavine.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5